molecular formula C6H11Cl2N3O B2930188 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride CAS No. 2138528-81-9

4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride

Cat. No.: B2930188
CAS No.: 2138528-81-9
M. Wt: 212.07
InChI Key: DHPVOQTTWHHTCO-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H9N3O·2HCl and a molecular weight of 212.08 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{3{Synthesis of optically active 5-thioxotetrahydro-5H-oxazolo3,2-c .... One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base, followed by cyclization and hydrochloride salt formation[{{{CITATION{{{1{this compound](https://www.sigmaaldrich.com/US/en/product/enamine/enah03a000a9?context=bbe)[{{{CITATION{{{_2{4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](https://www.sigmaaldrich.com/US/en/product/enamine/ena497680390?context=bbe).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions, such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: In the chemical industry, it is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-ol

  • 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridin-4-one

  • 5-thioxotetrahydro-5H-oxazolo[3,2-c]pyrimidin-2(3H)-ones

Uniqueness: 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical properties and applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPVOQTTWHHTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(ON=C21)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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